Dimpropyridaz

説明

Academic Positioning and Novelty of Dimpropyridaz in Insecticide Science

This compound represents a significant advancement in insecticide science due to its unique mode of action. researchgate.net It is the first and sole representative of the Pyridazine (B1198779) Pyrazolecarboxamides (PPCs) chemical class, which has been assigned the new Insecticide Resistance Action Committee (IRAC) Group 36 classification. researchgate.netirac-online.orgnih.gov This distinction highlights its novel mechanism for controlling insect pests, particularly piercing-sucking insects like aphids and whiteflies. nih.gov

The novelty of this compound lies in its ability to modulate the chordotonal organs of insects, which are critical for their senses of hearing, balance, and spatial orientation. researchgate.net Unlike other insecticides that may target the nervous system, this compound disrupts the function of these sensory organs. Specifically, it inhibits the firing of chordotonal neurons by acting on an undefined target site upstream of the Transient Receptor Potential Vanilloid (TRPV) channels. nih.gov This action is distinctly different from IRAC Group 9 and 29 insecticides, which also affect chordotonal organs but through different mechanisms involving TRPV channels. researchgate.netnih.gov

This compound is a pro-insecticide, meaning it is converted into its active form within the target insect. nih.govresearchgate.net This active metabolite then causes a decrease in intracellular calcium levels, effectively silencing the chordotonal neurons. nih.gov This disruption of mechanosensory functions leads to uncoordinated behavior, inability to feed, and eventual death of the insect. researchgate.net This unique mode of action makes this compound a valuable tool for insecticide resistance management, as it is not expected to have cross-resistance with existing insecticide groups. researchgate.netnih.gov

Historical Context and Developmental Trajectory of this compound

The development of this compound was spearheaded by BASF SE, a German chemical company. nih.govchemicalbook.comthebusinessresearchcompany.com The initial exploration of this chemical class for its insecticidal properties began in 2006. researchgate.net The journey from the first insecticidal "hit" to the final compound involved the synthesis and investigation of thousands of analogues. researchgate.netnih.gov This extensive research and development process led to the optimization of the pyridazine pyrazolecarboxamide structure. researchgate.netnih.gov

A significant step in its development was the discovery that replacing a pyrazole (B372694) with a pyridazine moiety resulted in consistent activity against whiteflies. researchgate.net Further refinements improved its systemic properties, leading to the identification of this compound as the lead candidate. researchgate.net The ISO common name "this compound" was assigned in December 2018. nih.govchemrobotics.in

BASF filed its first patent for the chemical class in 2006. researchgate.net Subsequent patent applications have been published, including one in 2020 for a more stable polymorphic form (Form B) of this compound. chemrobotics.in The insecticide is being marketed under commercial names such as Axalion® Active and Efficon™. researchgate.netthebusinessresearchcompany.comherts.ac.uk It was first launched in Australia in January 2023, with plans for introduction into other global markets. thebusinessresearchcompany.com

Overview of Current Research Landscape on this compound

The current research on this compound is multifaceted, focusing on its efficacy, mode of action, metabolic pathways, and potential for resistance development.

Efficacy and Spectrum of Control: Research has demonstrated that this compound is highly effective against a broad spectrum of piercing and sucking insect pests. researchgate.netnih.gov These include various species of aphids, whiteflies, leafhoppers, psyllids, mealybugs, and thrips. researchgate.netherts.ac.uk Studies have shown its effectiveness against key agricultural pests such as Aphis gossypii (cotton aphid) and Bemisia tabaci (whitefly). nih.govresearchgate.net

Mode of Action Studies: A significant portion of the research has been dedicated to elucidating its unique mode of action. nih.gov Studies have confirmed that it acts as a chordotonal organ modulator, inhibiting neuronal firing upstream of TRPV channels. nih.gov This research distinguishes it from other insecticide groups and underscores its importance in resistance management strategies. nih.govirac-online.org

Metabolism and Activation: this compound is a pro-insecticide that undergoes metabolic activation within the target insect. nih.govresearchgate.net Research has identified that it is converted to its active secondary amide form through N-dealkylation. nih.gov Studies on the green peach aphid have detailed the metabolic pathway, showing that the parent compound is either N-de-ethylated and then hydroxylated or vice versa to form the major active metabolite. researchgate.net

Resistance Research: While this compound's novel mode of action suggests a low risk of cross-resistance with existing insecticides, research is ongoing to understand the potential for resistance development. nih.govresearchgate.netnih.gov Studies on Bemisia tabaci have shown no cross-resistance with insecticides like abamectin (B1664291), cyantraniliprole (B1669382), and flupyradifurone. nih.gov However, some research indicates that cytochrome P450 monooxygenases, specifically the CYP6DW4 gene in B. tabaci, may play a role in the detoxification of this compound, potentially leading to resistance. nih.gov Baseline susceptibility studies and fitness cost assessments in pests like Aphis gossypii are also being conducted to proactively manage resistance. researchgate.netpesticideresistance.org

Structural and Synthetic Research: Researchers continue to explore the structure-activity relationship of the pyridazine pyrazolecarboxamide class. acs.org Studies have investigated the impact of replacing the pyridazinyl moiety with other heterocyclic groups to understand the key structural features necessary for its insecticidal activity. acs.org The synthesis of this compound has also been a focus, with multi-step processes being developed and optimized for industrial production. chemicalbook.comvulcanchem.com

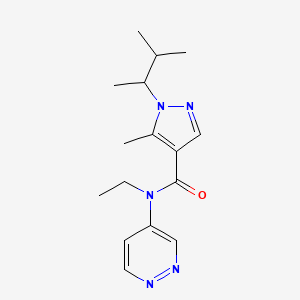

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-ethyl-5-methyl-1-(3-methylbutan-2-yl)-N-pyridazin-4-ylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O/c1-6-20(14-7-8-17-18-9-14)16(22)15-10-19-21(13(15)5)12(4)11(2)3/h7-12H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPGZXOPMRKAGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CN=NC=C1)C(=O)C2=C(N(N=C2)C(C)C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894943 | |

| Record name | 1-(1,2-Dimethylpropyl)-N-ethyl-5-methyl-N-4-pyridazinyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403615-77-9 | |

| Record name | Dimpropyridaz | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403615779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,2-Dimethylpropyl)-N-ethyl-5-methyl-N-4-pyridazinyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMPROPYRIDAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7FZA9BA57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Insecticidal Action of Dimpropyridaz

Disruption of Chordotonal Organ Function by Dimpropyridaz

The primary target of this compound is the insect's chordotonal organs. apvma.gov.auherts.ac.uk These are specialized mechanosensory organs, functioning as stretch receptors that are vital for an insect's sense of hearing, balance, spatial orientation, and coordination of movement (kinaesthesia). nih.govbasf.comapvma.gov.au By disrupting the function of these crucial sensory organs, this compound incapacitates the insect. basf.comherts.ac.uk

The insecticidal activity of this compound is highly specific to the mechanosensory systems of insects and some crustaceans, where chordotonal organs are found. nih.gov This specificity arises from the unique physiology of these insect sensory receptors, which differ significantly from those in mammals. mdpi.com The distinct structure and function of insect chordotonal organs provide a targeted site for the action of this compound, minimizing off-target effects. nih.govmdpi.com The insecticide is designed to be compatible with beneficial insects and pollinators when applied according to label directions. basf.com

The disruption of chordotonal organ function by this compound leads to a series of observable and debilitating effects in target pests. apvma.gov.au Within hours of exposure, insects lose their coordination, balance, and sense of orientation. nih.govbasf.com This loss of motor control renders them unable to perform essential life-sustaining behaviors such as feeding and flying. nih.gov

Affected pests exhibit symptoms of paralysis and dehydration, eventually leading to death by starvation. apvma.gov.auresearchgate.netnih.gov Research on the cotton aphid, Aphis gossypii, demonstrated that exposure to this compound resulted in significant inhibition of movement and feeding. nih.gov The compound also negatively impacts the reproductive capacity and lifespan of surviving pests and their offspring, contributing to long-term population control. nih.gov

Table 1: Behavioral and Physiological Effects of this compound on Aphis gossypii

| Parameter | Observation | Source |

| Locomotivity | Attenuated coordinated movement; obvious poisoning symptoms of dehydration and shriveling. | nih.gov |

| Feeding Behavior | Inhibition of feeding; significant increase in the duration of non-probing. | nih.gov |

| Feeding Rate | Reduction of up to 71.67% after 72 hours of exposure. | nih.gov |

| Phloem Sap Ingestion | Substantial decrease in the total duration of phloem sap ingestion. | nih.gov |

| Reproduction (F0) | Significantly reduced longevity and fecundity. | nih.gov |

| Reproduction (F1) | Significantly reduced net reproductive rate and mean generation time. | nih.gov |

Specificity of this compound towards Insect Mechanosensory Systems

Molecular and Cellular Mechanisms of this compound Activity

At the molecular level, this compound functions as a proinsecticide, meaning it is converted into its active form within the target insect. nih.govherts.ac.ukresearchgate.net This activation is a key step in its unique mode of action, which involves the silencing of neuronal activity in the chordotonal organs. nih.govresearchgate.net

This compound is a tertiary amide pyrazole (B372694) carboxamide. nih.gov Inside the insect's body, it undergoes metabolic activation through a process called N-dealkylation. nih.govresearchgate.net This enzymatic process converts this compound into its biologically active metabolite, a secondary amide. nih.govherts.ac.uk This active form, a pyridazine (B1198779) pyrazolecarboxamide metabolite, is responsible for the insecticidal effects. nih.govherts.ac.uk

The active metabolites of this compound potently inhibit the function of chordotonal neurons. nih.govresearchgate.net Unlike other insecticides that hyperactivate these neurons, the this compound metabolite silences their firing. nih.govresearchgate.net This silencing effect is achieved by disrupting intracellular calcium (Ca2+) homeostasis. chemicalbook.comvulcanchem.com Specifically, the metabolite causes a decrease in intracellular Ca2+ levels, which blocks the signal transduction pathway necessary for neuronal firing. nih.govresearchgate.netchemicalbook.comvulcanchem.com This reduction in neuronal activity disrupts the normal function of the chordotonal organs, leading to the observed behavioral effects. chemicalbook.com

The mode of action of this compound is novel and distinct from other insecticides that target chordotonal organs, such as those in IRAC Group 9 and Group 29. nih.govapvma.gov.au This has led to its classification in the new IRAC Group 36: Chordotonal organ modulators – undefined target site. nih.govirac-online.org

IRAC Group 9 (e.g., Pymetrozine (B1663596), Pyrifluquinazon, Afidopyropen): These compounds are chordotonal organ TRPV (Transient Receptor Potential Vanilloid) channel modulators. nih.govresearchgate.net They directly activate TRPV channels, causing an influx of Ca2+, which leads to the hyperactivation and increased firing of chordotonal neurons. nih.govnih.govresearchgate.net This sends false stretch signals to the insect's nervous system. nih.govresearchgate.net

IRAC Group 29 (e.g., Flonicamid): This compound is also a chordotonal organ modulator but acts via a different mechanism. nih.gov Flonicamid inhibits the enzyme nicotinamidase, which indirectly activates TRPV channels by preventing the breakdown of an endogenous modulator. nih.gov This also results in the hyperactivation of chordotonal neurons. nih.govnih.gov

In stark contrast, this compound's active metabolite acts upstream of the TRPV channels and functions independently of them. nih.govapvma.gov.auchemicalbook.com It indirectly inhibits chordotonal neuron activation, leading to a decrease in intracellular Ca2+ and the silencing of the neuron. nih.govnih.govresearchgate.net Because its target site is different, no cross-resistance with insecticides from Group 9 or Group 29 is known or expected, making it a valuable tool for resistance management strategies. nih.govapvma.gov.au

Table 2: Comparison of this compound (IRAC Group 36) with IRAC Groups 9 and 29

| Feature | This compound (Group 36) | IRAC Group 9 (e.g., Pymetrozine) | IRAC Group 29 (e.g., Flonicamid) | Source |

| Mechanism | Indirectly inhibits chordotonal activation | Directly activates TRPV channels | Indirectly activates TRPV channels | nih.gov |

| Target Site | Upstream of TRPV channels, undefined | Chordotonal organ TRPV channels | Chordotonal organ nicotinamidase inhibitors | nih.govapvma.gov.au |

| Effect on Neurons | Silences neuronal firing | Hyperactivates neuronal firing | Hyperactivates neuronal firing | nih.govnih.govresearchgate.net |

| Intracellular Ca2+ | Decreases levels | Increases levels | Increases levels | nih.govresearchgate.netvulcanchem.com |

| TRPV Channel Dependence | Independent | Dependent | Dependent | nih.govresearchgate.netchemicalbook.com |

Synthetic Methodologies and Structure Activity Relationship Sar of Dimpropyridaz

Chemical Synthesis Pathways for Dimpropyridaz and Analogues

The synthesis of this compound, a pyrazole (B372694) carboxamide insecticide, involves a multi-step process that has been refined to ensure high yield and purity for industrial-scale production. The development process included the synthesis and evaluation of thousands of analogue compounds to arrive at the final, optimized molecule. researchgate.netresearchgate.net

Elucidation of Key Synthetic Intermediates in this compound Production

The common synthetic route for this compound originates with 3-methyl-2-butanone (B44728). chemicalbook.comvulcanchem.com This starting material undergoes a sequence of reactions to construct the core pyrazole and attach the substituted pyridazine (B1198779) ring.

The key steps and intermediates are as follows:

Hydrazone Formation: 3-methyl-2-butanone (160) is first converted into its corresponding hydrazone (161). chemicalbook.comguidechem.com

β-Ketoester Synthesis: The hydrazone intermediate (161) is then reacted with ethyl 2-acetyl-3-ethoxyacrylate to form a β-ketoester (162). chemicalbook.comguidechem.com

Pyrazole Ring Cyclization: This reactive β-ketoester (162) undergoes cyclization under reductive conditions to yield the trisubstituted pyrazole derivative (163). chemicalbook.comguidechem.com

Saponification: The ester group in the pyrazole derivative (163) is saponified to form the corresponding carboxylic acid (164). vulcanchem.com

Acid Chloride Formation: The carboxylic acid (164) is subsequently converted into the more reactive acid chloride intermediate (165). chemicalbook.comvulcanchem.com

Amidation: The final step involves an amide formation reaction between the acid chloride (165) and N-ethyl-4-pyridazin-amine to yield the target molecule, this compound. chemicalbook.comvulcanchem.com

Table 1: Key Intermediates in the Synthesis of this compound This table is interactive. You can sort and filter the data.

| Intermediate No. | Chemical Name/Description | Role in Synthesis |

|---|---|---|

| 160 | 3-methyl-2-butanone | Starting material |

| 161 | Hydrazone of 3-methyl-2-butanone | Product of initial condensation reaction |

| 162 | β-ketoester | Intermediate for pyrazole ring formation |

| 163 | Trisubstituted pyrazole derivative | Core heterocyclic structure after cyclization |

| 164 | Carboxylic acid derivative | Product of ester saponification |

| 165 | Acid chloride derivative | Activated intermediate for final amidation |

| - | N-ethyl-4-pyridazin-amine | Reactant for the final amidation step |

Advanced Strategies for High-Yield and Purity Synthesis of this compound

Industrial production methods for this compound are optimized versions of the fundamental synthetic routes. The development history, which involved synthesizing over 2,500 analogues between 2008 and 2012, allowed for extensive refinement of the process. researchgate.net This large-scale investigation, supported by structure-activity relationship (SAR) modeling, led to breakthroughs in the synthetic pathway, including the identification of key intermediates and reaction conditions that favor high yields and consistent product quality. researchgate.net While specific proprietary strategies are not fully disclosed, the process development focused on increasing the efficiency of forming the pyrazole ring and achieving the crucial linkage with the pyridazine moiety, which was found to be critical for the compound's desired biological activity. researchgate.net

Polymorphism and Crystallographic Studies of this compound

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the development of agrochemical formulations. google.comgoogle.com Different polymorphs of the same compound can exhibit varied physicochemical properties, such as solubility, stability, and dissolution rate, which can significantly impact the performance and shelf-life of a formulated product. google.com this compound is known to exist in at least two distinct crystalline forms, designated as Polymorph A and Polymorph B. google.comchemrobotics.inchemrobotics.in

Characterization of Distinct Crystalline Forms (Polymorph A and B) of this compound

The two primary polymorphs of this compound can be identified and distinguished using powder X-ray diffractometry (PXRD). Each form presents a unique diffraction pattern due to the different arrangement of molecules in the crystal lattice. google.com

Polymorph A: This form is obtained as a glassy melt when following general production procedures. google.comchemrobotics.in Its PXRD pattern, recorded using Cu-Kα radiation at 25°C, is characterized by specific reflections. google.comgoogle.com

Polymorph B: This is a novel crystalline form developed to improve upon the properties of Polymorph A. chemrobotics.inwipo.int It is identified by a distinct set of reflections in its PXRD pattern. google.comchemrobotics.inwipo.int

Table 2: Characteristic PXRD Reflections (2θ values) for this compound Polymorphs This table is interactive. You can sort and filter the data.

| Polymorph | Key 2θ Reflections (±0.10°) | Additional 2θ Reflections (±0.10°) |

|---|---|---|

| Polymorph A | 16.16, 20.36, 23.92, 24.29, 27.43 | - |

| Polymorph B | 20.69, 24.15, 30.52 | 15.31, 15.97, 16.50, 23.40, 23.70 |

Data sourced from patent literature. google.comgoogle.comchemrobotics.inwipo.int

Influence of Polymorphism on the Stability and Performance of this compound Formulations

The stability of the crystalline form is crucial for agrochemical formulations, especially for suspension concentrates. google.comgoogle.com Unwanted conversion from a metastable form to a more stable polymorph can cause issues like crystal growth, thickening, or solidification of the formulation, which can lead to blockages in spray nozzles during application. google.comgoogle.com

For this compound, Polymorph B has been identified as being more stable than Polymorph A. chemrobotics.inchemrobotics.in This increased stability is advantageous for ensuring the quality and safety of formulations. google.com The relatively high water solubility of this compound makes its suspension concentrates susceptible to a process called Ostwald ripening, where larger crystals grow at the expense of smaller ones, leading to instability. google.com The use of the more stable Polymorph B, potentially in combination with stabilizing agents like triethylammonium (B8662869) chloride, helps to inhibit this crystal growth and maintain the physical integrity of the suspension over time. google.com

Structure-Activity Relationship Investigations of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to the discovery and optimization of new agrochemicals. For this compound, extensive research has been conducted to understand how modifications to its molecular structure affect its insecticidal efficacy.

The discovery process for this compound evolved from an initial compound library hit through the synthesis and testing of thousands of analogues. researchgate.net A key breakthrough was the replacement of a pyrazole moiety in earlier leads with a pyridazine ring, which led to consistent and potent activity against whiteflies. researchgate.net

Further investigations have explored the bioisosteric replacement of the 4-pyridazinyl moiety with other nitrogen-containing heterocycles. acs.orgnih.gov A study that replaced the 4-pyridazinyl group with 5-pyrimidinyl, 2-pyrimidinyl, 3-pyridazinyl, and 2-pyrazinyl groups was conducted to understand the impact of these changes on biological activity. nih.gov This "scaffold-hopping" approach provides insight into the electronic and steric requirements of the target site. acs.orgnih.gov

Modifications to other parts of the molecule have also been investigated. For instance, altering the alkyl group at the 1-position of the pyrazole ring has been shown to influence activity. Replacing the 3-methyl-2-butyl group of this compound with a smaller isopropyl group resulted in compounds with strong inhibitory activity against certain insect species. researchgate.netacs.org

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for this compound Derivatives This table is interactive. You can sort and filter the data.

| Molecular Moiety Modified | Structural Change | Impact on Activity | Reference |

|---|---|---|---|

| Heterocyclic Ring | Replacement of an earlier pyrazole with a pyridazine ring | Resulted in consistent whitefly activity, leading to the this compound scaffold. | researchgate.net |

| Heterocyclic Ring | Replacement of the 4-pyridazinyl moiety with other heterocycles (e.g., pyrimidinyl, pyrazinyl) | Investigated to probe the impact of bioisosteric replacements on efficacy. | acs.orgnih.gov |

| N-Alkyl Group on Pyrazole | Replacement of the 1-(3-methylbutan-2-yl) group with a 1-isopropyl group | Resulted in a derivative with strong inhibitory activity. | researchgate.netacs.org |

| N-Alkyl Group on Pyrazole | Replacement of the 1-(3-methylbutan-2-yl) group with a 1-tert-butyl group | Resulted in a specific analogue (I-2) for SAR studies. | acs.org |

Design and Synthesis of Bioisosteric this compound Analogues

The exploration of this compound's chemical space through bioisosteric replacement has been a key strategy in understanding its structure-activity relationship (SAR). researchgate.net Bioisosterism, the substitution of a molecule's fragments with other chemical groups of similar physical or chemical properties, is a widely used approach in lead optimization to modify potency, physical properties, and metabolic pathways. researchgate.net

In the case of this compound, a pyrazole carboxamide insecticide, research has focused on replacing the 4-pyridazinyl moiety with other heterocyclic systems to investigate the impact on biological activity. acs.orgnih.gov A notable study designed and synthesized a series of analogues where the 4-pyridazinyl group was substituted with 5-pyrimidinyl, 2-pyrimidinyl, 3-pyridazinyl, and 2-pyrazinyl groups. acs.orgnih.gov The synthesis of these analogues was achieved through five different developed routes, which successfully produced the target compounds in yields described as moderate to good. acs.orgnih.gov

The rationale behind this scaffold-hopping approach was to identify new chemotypes and to probe the importance of the 1,2-diazine system of the pyridazine ring for the compound's insecticidal efficacy. acs.orgnih.gov The findings from these bioisosteric replacements provide crucial insights into the SAR of this insecticide class. For instance, analysis of derivatives where the pyridazine ring was replaced by other azines like pyridine (B92270) or pyrimidine (B1678525) showed varied effects on potency. One study reported that among the analogues created, 37% demonstrated enhanced activity, 47% maintained comparable efficacy, and 16% exhibited reduced potency, highlighting the sensitivity of the molecule's activity to the nature of this heterocyclic ring.

Table 1: Bioisosteric Replacements of the 4-Pyridazinyl Moiety in this compound Analogues This table is interactive. You can sort and filter the data.

| Original Moiety | Bioisosteric Replacement | Reported Outcome on Activity | Reference |

|---|---|---|---|

| 4-Pyridazinyl | 5-Pyrimidinyl | Investigated for impact on biological activity and molecular properties. | acs.org, nih.gov |

| 4-Pyridazinyl | 2-Pyrimidinyl | Investigated for impact on biological activity and molecular properties. | acs.org, nih.gov |

| 4-Pyridazinyl | 3-Pyridazinyl | Investigated for impact on biological activity and molecular properties. | acs.org, nih.gov |

| 4-Pyridazinyl | 2-Pyrazinyl | Investigated for impact on biological activity and molecular properties. | acs.org, nih.gov |

| Pyridazine Ring | Other Azines (e.g., Pyridine) | Altered potency observed in derivatives. |

Computational Chemistry Approaches (e.g., Density Functional Theory) in Predicting this compound Activity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern agrochemical research for predicting and explaining the activity of molecules like this compound. wikipedia.orgarxiv.org DFT is a quantum mechanical modeling method that calculates the electronic structure of many-body systems, such as atoms and molecules, to determine their properties. wikipedia.org This approach is widely applied in chemistry and materials science to interpret and predict the behavior of complex systems at an atomic level. wikipedia.org

In the study of this compound and its analogues, DFT calculations have been explicitly used to rationalize observed structure-activity relationships. acs.orgnih.gov Researchers have employed DFT and derivative program models to analyze the molecular properties of the synthesized analogues. acs.orgnih.gov These computational models help to explain how changes in the molecular structure, such as the bioisosteric replacement of the pyridazine ring, affect the electronic distribution, shape, and ultimately the biological efficacy of the compound. acs.orgnih.gov The use of DFT provides insights that are crucial for understanding the mechanism of action at a molecular level. acs.org Such computational studies are often used to investigate reaction barriers, geometrical optimization, and the spatial distribution of molecular orbitals, which are key factors in a molecule's interaction with its biological target. arxiv.orgresearchgate.net The application of DFT in the context of this compound analogues has helped to provide initial insights into the crucial role played by the 4-pyridazinyl heterocyclic moiety. acs.orgnih.gov

Identification of Critical Structural Motifs for this compound Efficacy

The insecticidal efficacy of this compound is contingent on several critical structural motifs within its molecular architecture. The molecule is a member of the pyrazole carboxamide class, but its unique mode of action distinguishes it from others in this group, pointing to the importance of its specific substitution pattern.

One of the most critical motifs is the 4-pyridazinyl moiety . Studies involving bioisosteric replacement have demonstrated that this specific heterocyclic ring is vital for potent insecticidal activity. acs.orgnih.gov Its replacement with other heterocycles significantly impacts efficacy, underscoring its importance in molecular recognition at the target site. acs.org The physicochemical properties of the pyridazine ring, including its dipole moment and hydrogen bonding potential, are known to be important for biological recognition. nih.gov

This compound functions as a pro-insecticide , a feature dependent on its tertiary amide structure. researchgate.netnih.gov Specifically, the N-ethyl group is a key part of this pro-drug design. chemicalbook.com In the target insect, this compound is metabolized via N-de-ethylation (or N-dealkylation) to its secondary amide form. researchgate.netnih.gov This resulting secondary amide is the biologically active metabolite that potently inhibits the function of the insect's chordotonal neurons. nih.gov Therefore, the tertiary amide is crucial for delivery and metabolism, while the activated secondary amide is essential for the ultimate insecticidal effect.

Furthermore, this compound is a racemic compound, and its stereochemistry is another critical factor. herts.ac.uk The molecule contains a stereogenic center at the 1,2-dimethylpropyl group attached to the pyrazole ring. chemrobotics.in Research indicates that the S-enantiomer is the more biologically active form , highlighting the importance of specific stereoisomerism for optimal interaction with the biological target. herts.ac.uk

Table 2: Critical Structural Motifs of this compound This table is interactive. You can sort and filter the data.

| Structural Motif | Role in Efficacy | Reference |

|---|---|---|

| Pyrazole Carboxamide Core | Provides the fundamental scaffold for this class of insecticides. | |

| 4-Pyridazinyl Moiety | Identified as a critical heterocyclic system for high insecticidal activity; bioisosteric replacement alters potency. | acs.org, , nih.gov |

| Tertiary Amide (N-ethyl group) | Functions as a pro-insecticide motif, allowing for metabolic activation within the target pest. | researchgate.net, nih.gov |

| Secondary Amide (Metabolite) | The N-dealkylated active form that inhibits chordotonal neurons. | nih.gov |

Metabolism and Environmental Dynamics of Dimpropyridaz

Biotransformation Pathways of Dimpropyridaz in Biological Systems

The biotransformation of this compound has been investigated across different biological systems, including agricultural plants and livestock. These studies are crucial for understanding the metabolic fate of the compound and identifying the resulting metabolites.

Metabolism of this compound in Diverse Agricultural Plant Matrices (e.g., Leafy Vegetables, Pulses, Fruiting Vegetables)

Studies on the metabolism of this compound have been conducted on three main plant groups: leafy vegetables (lettuce), pulses and oilseeds (soybeans), and fruiting vegetables (tomatoes). The distribution and nature of the residue vary across these plant types.

In leafy vegetables like lettuce, the parent this compound compound was found to be the most significant component of the total radioactive residue (TRR), accounting for 45% to 47% of the TRR with concentrations between 2.3 to 2.6 mg/kg. Similarly, in the fruit of tomatoes, the parent compound was the predominant residue, making up 77% to 85% of the TRR at concentrations of 0.068 to 0.074 mg/kg.

However, in soybeans, the parent compound was not the major component but was still present at significant levels. It accounted for 7.6% to 8.2% of the TRR in straw (3.0 to 4.6 mg/kg), 8.0% to 8.1% in hulls (0.51 mg/kg), and up to 8.1% in the seed (up to 0.028 mg/kg). In rotational crops such as spinach, radish, and wheat, the parent compound was not detected.

This compound is considered a pro-insecticide, meaning it is metabolized into its active form within the target insect. researchgate.netherts.ac.uk The proposed metabolic pathway in the green peach aphid involves two primary routes. researchgate.netnih.gov One pathway begins with N-de-ethylation at the amide, forming N-de-ethylated this compound, which is then hydroxylated at the iso-propyl fragment to produce the major metabolite. researchgate.netresearchgate.net The alternative pathway starts with hydroxylation of this compound, followed by N-de-ethylation to yield the same major metabolite. researchgate.netnih.govresearchgate.net

Characterization of this compound Metabolism in Livestock Systems (e.g., Goats, Hens)

The metabolism of this compound has also been examined in livestock, specifically in lactating goats and laying hens, using 14C-labeled compounds.

In lactating goats, the parent this compound was the primary component found in the liver, constituting 33% of the TRR (0.76 mg/kg) with the pyridazine (B1198779) label and 30% of the TRR (0.61 mg/kg) with the pyrazole (B372694) label. It was also a significant residue in fat, though at lower concentrations of 0.005 to 0.006 mg/kg (19% to 26% of the TRR).

Conversely, in laying hens, unchanged parent this compound was not found in significant quantities in any of the analyzed tissues.

Identification and Quantitative Analysis of Primary and Secondary Metabolites of this compound in Biological Samples

Several metabolites of this compound have been identified and quantified in biological samples. In goat milk, the metabolite M550I015 was the most abundant component, accounting for 54% of the TRR (0.12 mg eq/kg) with the pyridazine label and 63% of the TRR (0.13 mg eq/kg) with the pyrazole label.

In aphids, the major metabolite accounts for over 90% of the determined metabolites, with N-de-ethylated this compound and hydroxylated this compound being minor metabolites. researchgate.netresearchgate.net

The following table summarizes the key metabolites of this compound identified in different biological systems.

| Metabolite ID | Biological System | Finding |

| Parent this compound | Lettuce | 45-47% of TRR |

| Parent this compound | Tomato Fruit | 77-85% of TRR |

| Parent this compound | Soybean Straw | 7.6-8.2% of TRR |

| Parent this compound | Goat Liver | 30-33% of TRR |

| M550I015 | Goat Milk | 54-63% of TRR |

| N-de-ethylated this compound | Green Peach Aphid | Minor Metabolite |

| Hydroxylated this compound | Green Peach Aphid | Minor Metabolite |

| Major Metabolite (Hydroxylated N-de-ethylated this compound) | Green Peach Aphid | >90% of determined metabolites |

Environmental Fate and Degradation of this compound

The environmental fate of this compound is determined by its degradation kinetics and mobility in soil ecosystems.

Kinetics and Mechanisms of this compound Degradation in Soil Ecosystems

Laboratory studies on the degradation of this compound in soil under aerobic conditions at 20°C in the dark showed that the process follows either first-order or bi-phasic kinetics. The half-life (DT50) of this compound in aerobic soil ranged from 16 to 98 days. Soil photolysis experiments indicated that light does not significantly influence the degradation behavior or metabolite formation in soil, with estimated DT50 values of 12 days for both photolysis and dark control experiments.

The degradation of this compound in soil initially leads to the formation of two primary metabolites: M550I001 (hydroxylated at the pyridazine moiety) and M550I004 (hydroxylated at the pentyl moiety). M550I001 was found in higher concentrations, reaching a maximum of 51% in aerobic soil, while M550I004 reached a maximum of 10%. These metabolites further degrade, primarily into M550I005 (hydroxylated at both moieties), which can reach a maximum of 29%. An alternative degradation pathway for M550I001 can lead to M550I007.

The geometric mean DT50 values for the major soil metabolites are as follows:

M550I001: 117 days

M550I004: 22 days

M550I005: 430 days

M550I006: 4.6 days

M550I007: 172 days

M550I009: 223 days

The following table presents the degradation half-lives (DT50) of this compound and its soil metabolites.

| Compound | Geometric Mean DT50 (days) |

| This compound | 16 - 98 |

| M550I001 | 117 |

| M550I004 | 22 |

| M550I005 | 430 |

| M550I006 | 4.6 |

| M550I007 | 172 |

| M550I009 | 223 |

Soil Mobility and Adsorption Characteristics of this compound and its Metabolites

The mobility of a pesticide in soil is influenced by its adsorption to soil particles, which is often related to soil properties like organic carbon content. eagri.orgmissouri.edu The Freundlich adsorption coefficient (Kf) is a key parameter used to describe this behavior.

For this compound, batch equilibrium studies with eight different soils and one sediment showed Freundlich Kf values ranging from 0.17 to 5.0 L/kg. The organic carbon-normalized adsorption coefficient (Koc) values ranged from 19 to 248 L/kg, suggesting that this compound could be mobile in the soil environment. A positive correlation was observed between the Kf value and the soil's organic carbon content.

The soil metabolites of this compound are also expected to be mobile in soil. For metabolites M550I001 and M550I009, a positive relationship was found between their sorption and soil organic carbon content. The geometric mean Kf values for several metabolites were determined to be relatively low, indicating their potential for mobility.

The following table summarizes the soil mobility characteristics of this compound and its metabolites.

| Compound | Freundlich Adsorption Coefficient (Kf) (L/kg) | Organic Carbon-Normalized Adsorption Coefficient (Koc) (L/kg) | Mobility Classification |

| This compound | 0.17 - 5.0 | 19 - 248 | Mobile |

| M550I001 | 0.23 (for 1% OC soil) | - | Mobile |

| M550I009 | 0.16 (for 1% OC soil) | - | Mobile |

| M550I004 | 0.32 (Geometric Mean) | - | Mobile |

| M550I005 | 0.26 (Geometric Mean) | - | Mobile |

| M550I006 | 0.066 (Geometric Mean) | - | Mobile |

| M550I007 | 0.057 (Geometric Mean) | - | Mobile |

Environmental Persistence Studies of this compound in Various Compartments

The environmental persistence of the insecticide this compound has been evaluated across several key environmental compartments, including soil, water-sediment systems, and through hydrolysis and photolysis studies. These studies are crucial for understanding the potential for accumulation and long-term exposure in the environment. The persistence is often quantified by the DT50 value, which represents the time required for 50% of the compound to degrade.

Soil Degradation

In laboratory settings, the degradation of this compound in soil is influenced by microbial activity. Soil photolysis experiments indicated that light did not significantly affect the degradation behavior or the formation of metabolites in soil. The estimated DT50 values for both the photolysis experiment and the dark control were identical at 12 days. Another study reported a typical aerobic soil degradation DT50 of 30 days, classifying it as moderately persistent. herts.ac.uk

The degradation pathway in soil involves the formation of several metabolites. The initial transformation products are M550I001, which is hydroxylated at the pyridazine moiety, and M550I004, hydroxylated at the pentyl moiety. M550I001 was the more significant of the two, reaching a maximum of 51% of the applied radioactivity in aerobic soil, while M550I004 reached a maximum of 10%. Both of these metabolites further degrade, primarily to M550I005, where both moieties are hydroxylated, with a maximum occurrence of 29%.

Table 1: Aerobic Soil Degradation of this compound

| Parameter | Value (days) | Condition | Reference |

|---|---|---|---|

| DT50 | 12 | Laboratory, with and without light | |

| DT50 | 30 | Laboratory, 20°C | herts.ac.uk |

Persistence in Water-Sediment Systems

In aquatic environments, this compound shows varied persistence depending on the specific compartment. In aerobic water-sediment systems kept in the dark, this compound was found to be not persistent. The dissipation from the water phase was faster than from the sediment or the system as a whole.

The primary metabolite in these systems was M550I001, which continuously increased in concentration in both the water and sediment phases. It reached a maximum of 25% of the applied radioactivity in the water phase and 19% in the sediment extracts.

Table 2: Degradation of this compound in Aerobic Water-Sediment Systems

| Compartment | DT50 Range (days) | Reference |

|---|---|---|

| Water Phase | 38 - 56 | |

| Sediment | 82 - 158 | |

| Whole System | 86 - 117 |

Hydrolysis and Aqueous Photolysis

The stability of this compound in water was assessed through hydrolysis and photolysis studies. Hydrolysis, the chemical breakdown due to reaction with water, was found to be a slow process. At a pH of 9, the DT50 for hydrolysis was determined to be 185 days.

Aqueous photolysis, or degradation by light in water, occurs more rapidly than hydrolysis. In a study conducted with continuous irradiation, the DT50 for the aqueous photolysis of this compound was calculated to be 47 days. The corresponding DT90, the time for 90% degradation, was 155 days. The quantum yield for this compound was calculated as 1.5 × 10⁻⁵.

Table 3: Abiotic Degradation of this compound in Water

| Degradation Process | pH | DT50 (days) | Reference |

|---|---|---|---|

| Hydrolysis | 9 | 185 | |

| Aqueous Photolysis | Not specified | 47 |

Insecticide Resistance and Resistance Management Strategies for Dimpropyridaz

Characterization of Resistance Development to Dimpropyridaz

Understanding the potential for resistance to a new insecticide is crucial for developing effective and sustainable pest management programs. This involves establishing baseline susceptibility data for target pest populations and analyzing the evolutionary pressures that could lead to resistance.

Baseline Susceptibility Profiling of Target Insect Populations to this compound

Establishing baseline susceptibility levels in various insect populations is a critical first step before the widespread use of a new insecticide. This data provides a benchmark against which future changes in susceptibility can be measured, allowing for early detection of resistance.

A study on 23 field populations of the cotton aphid, Aphis gossypii, from cotton-producing regions in China revealed that this compound exhibited high activity, with LC50 values ranging from 0.37 to 8.93 mg/L. nih.gov This indicated a 24.14-fold natural variability in susceptibility among the populations. nih.gov Based on this data, a sensitivity baseline for A. gossypii to this compound was established with an LC50 value of 1.29 mg/L. nih.gov

Similarly, a study on the whitefly, Bemisia tabaci, a destructive agricultural pest known for its high resistance to most pesticides, showed that all tested field populations were susceptible to this compound. researchgate.netresearchgate.net This suggests that at the time of the study, there was no pre-existing resistance to this compound in these populations.

Table 1: Baseline Susceptibility of Aphis gossypii to this compound in China

| Population Attribute | Value |

|---|---|

| Number of Field Populations Tested | 23 |

| LC50 Range (mg/L) | 0.37 - 8.93 |

| Natural Susceptibility Variability | 24.14-fold |

| Established Sensitivity Baseline (LC50) | 1.29 mg/L |

Data sourced from a study on Aphis gossypii populations in cotton planting regions of China. nih.gov

Analysis of Resistance Selection Pressures and Evolutionary Dynamics of this compound Resistance

The development of insecticide resistance is an evolutionary process driven by the selection pressure exerted by the chemical on a pest population. nih.govashdin.com Understanding the dynamics of this process is key to predicting and managing resistance.

In a laboratory setting, continuous selection of a susceptible Bemisia tabaci strain with this compound for 12 generations resulted in a low level of resistance, with a 2.2-fold increase in the LC50 value compared to the unselected susceptible strain. researchgate.net The realized heritability (h²), a measure of the potential for a population to respond to selection, was estimated to be a low 0.0518. researchgate.net This suggests a low risk of rapid resistance development in B. tabaci under continuous selection pressure. researchgate.net

Similarly, when a susceptible laboratory population and a field population of Aphis gossypii were continuously selected with this compound for 10 generations, no significant increase in resistance was observed. nih.gov The realized heritability was estimated to be very low, at 0.01 and 0.04 for the two populations, respectively, indicating a low risk of resistance development in this species as well. nih.gov

The evolutionary dynamics of resistance are influenced by factors such as the initial frequency of resistance alleles in the population, the intensity of the selection pressure, and the fitness of resistant individuals in the absence of the insecticide. nih.govashdin.combiorxiv.orgresearchgate.net The low heritability estimates for this compound resistance in both B. tabaci and A. gossypii are promising indicators for its long-term efficacy. nih.govresearchgate.net

Cross-Resistance Profiles of this compound

Cross-resistance occurs when resistance to one insecticide confers resistance to another, often due to a shared mode of action or detoxification mechanism. A key advantage of a novel insecticide is the lack of pre-existing cross-resistance with established chemical classes.

Assessment of Cross-Resistance between this compound and Other Insecticide Classes

Studies have shown that there is currently no known cross-resistance between this compound and other insecticide classes. researchgate.netnih.govbasf.com.au A this compound-selected strain of Bemisia tabaci (F12) showed little to no cross-resistance to afidopyropen (B605212) (IRAC Group 9B), cyantraniliprole (B1669382) (IRAC Group 28), sulfoxaflor (B1682526) (IRAC Group 4C), or abamectin (B1664291) (IRAC Group 6). researchgate.netresearchgate.net

In Aphis gossypii, a this compound-selected population showed some reduction in sensitivity to imidacloprid (B1192907) and acetamiprid (B1664982) (neonicotinoids, IRAC Group 4A) and sulfoxaflor (IRAC Group 4C). nih.gov However, there were no significant changes in sensitivity to afidopyropen (IRAC Group 9B), carbosulfan (B1218777) (a carbamate, IRAC Group 1A), or bifenthrin (B131952) (a pyrethroid, IRAC Group 3A). nih.gov The reduced sensitivity to some Group 4 insecticides might suggest a potential for metabolic cross-resistance, where the same enzymes are involved in detoxifying different insecticides. Indeed, the this compound-resistant B. tabaci strain showed significantly increased activity of cytochrome P450 monooxygenase (P450), an enzyme family commonly involved in insecticide detoxification. researchgate.net

Table 2: Cross-Resistance Profile of a this compound-Selected Bemisia tabaci Strain

| Insecticide | IRAC Group | Cross-Resistance Observed |

|---|---|---|

| Afidopyropen | 9B | Little |

| Cyantraniliprole | 28 | Little |

| Sulfoxaflor | 4C | Little |

| Abamectin | 6 | Little |

Data from a laboratory-selected strain of B. tabaci. researchgate.netresearchgate.net

Implications of this compound's Novel Mode of Action for Resistance Management

This compound is the first and only member of IRAC Group 36, targeting the chordotonal organs of insects. irac-online.orgnih.gov These are stretch receptor organs crucial for hearing, balance, and coordination. basf.com.auapvma.gov.au this compound disrupts the function of these organs by inhibiting the firing of chordotonal neurons. nih.govchemicalbook.com

This mode of action is distinct from other insecticides that also affect chordotonal organs. nih.govchemicalbook.com For instance, IRAC Group 9 insecticides (e.g., pymetrozine (B1663596), afidopyropen) and Group 29 insecticides (e.g., flonicamid) also target these organs but through different mechanisms involving Transient Receptor Potential Vanilloid (TRPV) channels. nih.govresearchgate.netnih.gov this compound acts upstream of these TRPV channels in a TRPV-independent manner. nih.govresearchgate.netchemicalbook.com This unique target site means that resistance mechanisms developed against Group 9 or 29 insecticides are not expected to confer cross-resistance to this compound. researchgate.netnih.govresearchgate.net

The novelty of its mode of action makes this compound a valuable tool for IRM programs. basf.in It can be used in rotation with other insecticide classes to manage resistance in pests that have already developed resistance to other chemistries. basf.com.au For example, trials have demonstrated that this compound is effective against populations of Myzus persicae (green peach aphid) that are resistant to neonicotinoids (IRAC Group 4) and pymetrozine (IRAC Group 9B). basf.com.au

Strategic Frameworks for this compound Resistance Management

To preserve the efficacy of this compound, it is essential to implement robust resistance management strategies from the outset. Such strategies aim to minimize the selection pressure for resistance and maintain the susceptibility of target pest populations.

A cornerstone of IRM is the rotation of insecticides with different modes of action. basf.inirac-online.org This prevents successive generations of a pest from being exposed to the same selection pressure, thereby delaying the evolution of resistance. basf.in For this compound, this means it should be used in a planned program with insecticides from other IRAC groups. basf.com.aubasf.in It is recommended not to apply this compound more than twice in a row before rotating to an insecticide with a different mode of action, and not to exceed a total of four applications in a single crop cycle. basf.com.au

Integrated Pest Management (IPM) provides a broader framework for sustainable pest control that incorporates various tactics, including biological control, cultural practices, and the judicious use of chemical insecticides. irac-online.orgresearchgate.netresearchgate.net this compound is reported to be compatible with many beneficial insects, including pollinators and predators, making it suitable for inclusion in IPM programs. basf.com.auresearchgate.netcultree.in The use of beneficial organisms can contribute significantly to pest control and reduce the reliance on insecticides, further mitigating the risk of resistance. irac-online.org

Monitoring pest populations for shifts in susceptibility to this compound is another critical component of a resistance management strategy. irac-online.org The baseline susceptibility data established for key pests like A. gossypii and B. tabaci will be invaluable for this purpose. nih.govresearchgate.net Early detection of resistance will allow for timely adjustments to control strategies to prevent the spread of resistant individuals.

Finally, the fitness of resistant individuals can play a role in resistance dynamics. A this compound-selected population of A. gossypii showed a low relative fitness of 0.73, indicating a potential fitness cost associated with resistance. nih.gov Fitness costs can lead to a decline in the frequency of resistance in the population when the selection pressure from the insecticide is removed.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Abamectin |

| Acetamiprid |

| Afidopyropen |

| Bifenthrin |

| Carbosulfan |

| Cyantraniliprole |

| This compound |

| Flonicamid |

| Imidacloprid |

| Pymetrozine |

Implementation of Rotation and Alternation Programs Utilizing this compound

To mitigate the risk of resistance development, insecticide resistance management (IRM) strategies heavily rely on the rotation and alternation of insecticides with different modes of action (MoA). basf.incroplife.org.au this compound has been classified by the Insecticide Resistance Action Committee (IRAC) as a Group 36 insecticide, a novel MoA that disrupts chordotonal organ function. basf.inresearchgate.net This unique mode of action means there is no known cross-resistance with other existing insecticide groups, making it a valuable tool for rotation programs.

The core principle of these programs is to avoid exposing consecutive generations of a pest to insecticides from the same MoA group. basf.incroplife.org.au This is typically achieved through a "window" approach, where this compound is used for a specific period, followed by a switch to an effective insecticide from a different IRAC group. basf.inirac-online.org For instance, in Australian cotton, IRM strategies recommend specific product windows for various insecticides, including this compound, to manage pests like silverleaf whitefly (Bemisia tabaci) and cotton aphid (Aphis gossypii). cottoninfo.com.aucottoninfo.com.au

Key recommendations for rotation programs often include:

Limited Consecutive Applications: Applying a maximum of two consecutive sprays of this compound before rotating to a different MoA. basf.com.au

Defined Treatment Windows: The total period of exposure to any single MoA, including this compound, should not exceed 50% of the crop cycle. basf.incroplife.org.au

Regional Strategy Adherence: Following region-specific IRM strategies, which consider local pest pressures and cropping systems. croplife.org.aucottoninfo.com.au For example, the CottonInfo initiative in Australia provides detailed guidance on insecticide rotation for cotton pests. cottoninfo.com.aucottoninfo.com.au

Research has demonstrated that while continuous laboratory selection can induce a low level of resistance to this compound in pests like Bemisia tabaci, the risk in the field appears low, especially when used in well-structured rotation programs. researchgate.netresearchgate.net One study found that after 12 generations of selection, a B. tabaci strain developed only a 2.2-fold higher level of resistance. researchgate.netresearchgate.net Furthermore, this resistance was associated with a fitness cost, suggesting that in the absence of selection pressure, the frequency of resistant individuals may decline. researchgate.netresearchgate.net

Below is an interactive data table summarizing a hypothetical rotation program for cotton pests, incorporating this compound.

| Crop Stage | Primary Target Pest(s) | Recommended IRAC Group Rotation | Example Insecticides | Notes |

| Emergence to First Flower | Aphids, Thrips | Group 4A (Neonicotinoids) -> Group 1B (Organophosphates) | Imidacloprid, Phorate | Avoid consecutive use of the same group. cottoninfo.com.au |

| Flowering | Silverleaf Whitefly, Aphids | Group 36 (this compound) -> Group 23 (Spirotetramat) -> Group 28 (Diamides) | This compound , Spirotetramat, Cyantraniliprole | Maximum of two applications of this compound before rotating. cottoninfo.com.aubasf.com.au |

| First Open Boll to 60% Open | Silverleaf Whitefly, Aphids | Group 7C (Pyridinazomethines) -> Group 9B (Pymetrozine) | Pyriproxyfen, Pymetrozine | Adhere to regional window strategies for pyriproxyfen. cottoninfo.com.aucottoninfo.com.au |

Methodologies for Monitoring and Early Detection of this compound Resistance in Field Populations

Effective resistance management is underpinned by robust monitoring programs designed to detect shifts in pest susceptibility at an early stage. irac-online.orgcicr.org.in Early detection allows for timely intervention, preserving the efficacy of valuable insecticides like this compound. irac-online.org Monitoring methodologies can be broadly categorized as proactive or reactive. irac-online.org

Proactive Monitoring:

Proactive monitoring involves the systematic collection and testing of field populations before any performance failures are reported. irac-online.org The primary goal is to establish baseline susceptibility data and to track any changes over time. irac-online.org

Bioassays: This is a fundamental technique for resistance monitoring. cicr.org.in It involves exposing field-collected insects to a range of insecticide concentrations to determine the dose-response relationship (e.g., LC₅₀). irac-online.org For this compound, baseline susceptibility has been established for key pests like Bemisia tabaci and Aphis gossypii. researchgate.netpesticideresistance.org For example, a study on B. tabaci in China established the baseline susceptibility of various field populations to this compound. researchgate.net These baseline values are crucial references for future monitoring. irac-online.org Discriminating dose assays, which use a single concentration expected to kill susceptible individuals, can be a rapid method for screening large numbers of populations. cicr.org.in

Molecular Assays: As our understanding of resistance mechanisms grows, molecular tools offer a rapid and sensitive method for detecting resistance alleles, even at low frequencies. irac-online.orgcicr.org.in If the specific genetic mutation(s) responsible for this compound resistance were to be identified, molecular assays like PCR or high-throughput sequencing could be developed to screen field populations. irac-online.org This approach can provide an early warning before resistance becomes phenotypically obvious in the field. irac-online.org

Biochemical Assays: These methods detect changes in the activity of enzymes involved in insecticide detoxification, such as cytochrome P450 monooxygenases, esterases, and glutathione (B108866) S-transferases. cicr.org.inwho.int Studies have suggested that elevated P450 activity may be involved in this compound detoxification in B. tabaci. researchgate.netresearchgate.net Biochemical assays can therefore serve as an indicator of metabolic resistance development. cicr.org.in

Reactive Monitoring:

Reactive monitoring is initiated in response to reports of reduced insecticide efficacy in the field. irac-online.org

Field Performance Investigations: Reports of control failures from growers or consultants trigger investigations. irac-online.org This involves collecting insect samples from the affected area for confirmatory testing. irac-online.org

Confirmatory Bioassays: Insects from suspected resistant populations are tested using established bioassay protocols and compared against the baseline susceptibility data to confirm resistance. irac-online.org

The table below outlines various methodologies for monitoring this compound resistance.

| Methodology | Description | Application for this compound | Key Findings/Considerations |

| Leaf-Dip Bioassay | Insects are exposed to treated leaves at various concentrations to determine mortality rates and calculate LC₅₀ values. | Establishing baseline susceptibility for pests like Bemisia tabaci and Aphis gossypii. researchgate.netpesticideresistance.org Monitoring shifts in susceptibility over time. irac-online.org | Baseline susceptibility for B. tabaci field populations has been established, showing general susceptibility. researchgate.net A lab-selected strain showed a 2.2-fold increase in resistance. researchgate.netresearchgate.net |

| Molecular Screening | Detection of specific resistance-conferring genetic mutations. irac-online.orgcicr.org.in | Currently, specific target-site mutations for this compound resistance are not widely reported. If identified, this could become a powerful early detection tool. | The novelty of this compound's mode of action suggests that target-site resistance is not yet prevalent. |

| Biochemical Assays | Measurement of detoxification enzyme activity (e.g., P450s, esterases). cicr.org.inwho.int | Investigating metabolic resistance mechanisms. | Increased cytochrome P450 activity was observed in a this compound-selected strain of B. tabaci, suggesting a potential role in detoxification. researchgate.netresearchgate.net |

| Electrophysiological Techniques (EPG) | The Electrical Penetration Graph (EPG) technique can be used to study the feeding behavior of sap-sucking insects and can detect subtle effects of insecticides or low levels of resistance. researchgate.net | To gain insights into the functional effects of this compound and for early detection of low to moderate resistance in aphids. researchgate.net | EPG has been validated as a tool for detecting low to moderate levels of resistance to other insecticides in sap-feeding insects. researchgate.net |

By combining these monitoring techniques with strategic rotation programs, the long-term sustainability of this compound as an effective insecticide can be enhanced.

Biological Efficacy and Agricultural Applications of Dimpropyridaz

Efficacy Spectrum of Dimpropyridaz against Key Arthropod Pests

This compound demonstrates broad-spectrum activity against a variety of piercing-sucking insect pests, which are detrimental to a wide range of agricultural crops. nih.govresearchgate.net Its effectiveness extends to numerous species within the order Hemiptera, including aphids, whiteflies, jassids, leafhoppers, psyllids, mealybugs, and scale insects. researchgate.netbasf.inherts.ac.uk The insecticide is utilized in the cultivation of fruits, vegetables, cotton, and ornamental plants. researchgate.netherts.ac.uk

Control of Piercing-Sucking Insect Orders (e.g., Hemiptera) by this compound

This compound is registered for the control of a significant number of piercing-sucking pests. nih.govnih.gov It effectively manages populations of aphids, silverleaf whiteflies, and greenhouse whiteflies in crops such as cucurbits, brassicas, fruiting vegetables, and leafy vegetables. The compound acts as a pro-insecticide, meaning it is metabolized into its active form within the target insect. nih.gov This active metabolite then disrupts the function of the chordotonal organs, leading to a cessation of feeding and eventual death. cultree.in This mode of action is distinct from other insecticide groups that also target chordotonal organs, such as IRAC Groups 9 and 29. nih.govresearchgate.net

Species-Specific Efficacy Studies of this compound (e.g., Aphis gossypii, Whiteflies)

Aphis gossypii (Cotton Aphid): Studies have demonstrated the high insecticidal activity of this compound against the cotton aphid, Aphis gossypii. nih.gov Bioassays have shown that exposure to this compound leads to poisoning symptoms such as dehydration and shriveling. nih.gov Research has also confirmed its effectiveness in controlling Aphis gossypii in cotton crops.

Whiteflies: this compound is effective against whitefly species, including the silverleaf whitefly (Bemisia tabaci) and the greenhouse whitefly (Trialeurodes vaporariorum). basf.com.au Its efficacy is life-stage dependent. researchgate.net Applications can target adult populations, newly emerged crawlers from eggs, and nymphal stages to control subsequent adult emergence. researchgate.net Field trials have validated its performance against both whitefly and aphid species. researchgate.net

Table 1: Efficacy of this compound on Key Pest Species

Pest Species Common Name Efficacy Noted Aphis gossypii Cotton/Melon Aphid High insecticidal activity, causing dehydration and shriveling. [4, 6] Bemisia tabaci Silverleaf Whitefly Effective control in various crops. [6, 18] Life-stage dependent control. cultree.in Trialeurodes vaporariorum Greenhouse Whitefly Effective control in various crops. [6, 18] Myzus persicae Green Peach Aphid Consistent aphicidal activity observed in early screenings. cultree.in Jassids - Effective control in brinjal, cotton, and cucumber. basf.in

Systemic and Translaminar Distribution of this compound in Crop Plants

A key feature of this compound is its systemic and translaminar activity within crop plants. cultree.inresearchgate.net This means that after application, the active ingredient is absorbed by the plant and moves to other parts of the plant tissue. Its translaminar properties allow it to penetrate the leaf surface to control pests on the underside of leaves. cultree.in Furthermore, its acropetal movement ensures that the compound is transported upwards within the plant's xylem, protecting new growth that emerges after application. cultree.inindiamart.com This systemic nature provides long-lasting residual control and allows for flexibility in application timing, from early to late growth stages. researchgate.netresearchgate.net

Sublethal Effects of this compound on Pest Biology and Behavior

Impact of this compound on Insect Feeding Patterns and Locomotor Activity

Exposure to this compound has been shown to have a notable impact on the feeding behavior and movement of pests. nih.gov In Aphis gossypii, treatment with this compound resulted in a significant reduction in coordinated movement. nih.gov The insecticide also inhibits feeding behavior, with studies showing a substantial decrease in the feeding rate of A. gossypii at 24, 48, and 72 hours post-treatment. nih.gov Electrical penetration graph (EPG) recordings have confirmed these findings, showing a decrease in intracellular stylet punctures and a reduction in the total duration of phloem sap ingestion. nih.gov Conversely, the total time spent not probing increased after exposure. nih.gov This rapid feeding cessation not only prevents direct crop damage but can also reduce the transmission of plant viruses by insect vectors. cultree.inresearchgate.net

**Table 2: Sublethal Effects of this compound on *Aphis gossypii***

Parameter Observed Effect Source Locomotor Activity Attenuated coordinated movement. Feeding Rate Reduction (at 50.33 mg/L) 62.00% after 24h, 64.00% after 48h, 71.67% after 72h. Phloem Sap Ingestion Total duration significantly decreased. Non-probing Duration Total duration increased.

Evaluation of this compound Effects on Pest Reproductive Fitness and Population Growth

Sublethal doses of this compound have been found to significantly impact the reproductive capabilities and population dynamics of pest insects. nih.gov In studies on Aphis gossypii, treatments with sublethal concentrations (LC10 and LC30) led to a significant reduction in the longevity and fecundity of the parent generation (F0). nih.gov This resulted in a decrease in the relative fitness of the F0 generation. nih.gov Furthermore, these effects carried over to the subsequent generation (F1), with a significant reduction in the net reproductive rate (R0) and the mean generation time (T). nih.gov The duration of the reproductive period was also significantly shortened. nih.gov Such sublethal effects, which lead to a decline in pest populations over time, are crucial for long-term pest management.

Role of this compound in Plant Virus Vector Control

This compound is a novel pyrazole (B372694) carboxamide insecticide developed for the control of piercing and sucking insect pests. researchgate.netresearchgate.net Its unique mode of action, which targets the chordotonal organs of insects, leads to a rapid cessation of feeding, a critical factor in preventing the transmission of plant viruses. cultree.inresearchgate.netnih.gov This insecticide has demonstrated efficacy in managing the spread of devastating viral diseases in various crops by interfering with the vector's ability to transmit pathogens. researchgate.net

Reduction of Plant Virus Transmission Rates by this compound-Treated Insect Vectors

Research has shown that this compound is effective in reducing both the primary and secondary spread of plant viruses under controlled and field conditions. researchgate.net The primary spread involves viruliferous insects landing on and infecting healthy plants, while secondary spread occurs when insects acquire a virus from an infected plant and subsequently transmit it to other healthy plants. researchgate.net

Studies have demonstrated that this compound significantly lowers the transmission rates of viruses vectored by key agricultural pests. For instance, in experiments involving the whitefly Bemisia tabaci, a known vector for Tomato Yellow Leaf Curl Virus (TYLCV), treatment with this compound resulted in a drastic reduction in virus transmission to tomato plants. nih.gov

**Table 1: Efficacy of this compound in Reducing Secondary Spread of Tomato Yellow Leaf Curl Virus (TYLCV) by *Bemisia tabaci***

| Treatment | Concentration (g a.i. HL⁻¹) | Total Virus Transmission (%) |

|---|---|---|

| Control | — | 85.42 |

| This compound | 9.6 | 0.69 |

| This compound | 6 | 1.39 |

| Pymetrozine (B1663596) | 25 | 76.39 |

| Flupyradifurone | 15 | 2.08 |

Source: Data from a secondary virus spread experiment conducted by the Instituto de Ciencias Agrarias (CSIC). nih.gov The application was made 24 hours before the experiment began. nih.gov

The data clearly indicates that this compound is highly effective at preventing the secondary spread of TYLCV by whiteflies, showing a transmission rate of less than 1.4% compared to the untreated control's 85.42%. nih.gov Its performance in this study was also superior to another insecticide, Pymetrozine. nih.gov Furthermore, this compound has been shown to be an effective tool against the spread of Barley Yellow Dwarf Virus (BYDV) in barley, a disease transmitted by aphid vectors. researchgate.net The compound's ability to cause rapid feeding cessation is a key benefit in reducing the dispersion and acquisition of such diseases. nih.gov

Behavioral and Electrophysiological Studies (e.g., EPG) of Vector-Dimpropyridaz Interactions

The effectiveness of this compound in reducing virus transmission is directly linked to its profound impact on the feeding behavior of insect vectors. researchgate.netnih.gov Behavioral and electrophysiological studies, particularly those using the Electrical Penetration Graph (EPG) technique, have provided detailed insights into these interactions. researchgate.netresearchgate.netnih.gov EPG is a powerful tool that monitors the real-time feeding activities of piercing-sucking insects by recording distinct electrical waveforms associated with different stylet penetration behaviors within plant tissues. researchgate.netresearchgate.netmdpi.com

When exposed to this compound, insect vectors exhibit significant alterations in their feeding patterns. Studies on the cotton aphid, Aphis gossypii, revealed that the insecticide treatment impaired the aphids' coordinated movement and inhibited their feeding behavior. nih.gov EPG recordings showed that after exposure to this compound, there was a substantial decrease in key feeding activities associated with virus transmission. Specifically, the number of intracellular stylet punctures and the total duration of phloem sap ingestion were significantly reduced. nih.gov Conversely, the total duration of non-probing periods increased, indicating a strong anti-feeding or deterrent effect. researchgate.netnih.gov

Similar results were observed in studies involving the green peach aphid, Myzus persicae, and the whitefly, Bemisia tabaci. researchgate.netresearchgate.net EPG analysis demonstrated that this compound alters feeding behaviors in a way that reduces the chances for both inoculation and acquisition of persistently-transmitted, phloem-restricted viruses. researchgate.net The insecticide disrupts the insects' ability to make contact with vascular tissues and ingest phloem sap, which are critical steps for the transmission of these types of viruses. researchgate.net This rapid disruption of feeding prevents the vector from effectively transmitting the pathogen. cultree.innih.gov

Analytical Methodologies for Dimpropyridaz Quantification

Development and Validation of Residue Analysis Methods for Dimpropyridaz

The development of analytical methods for this compound focuses on achieving high sensitivity, selectivity, and efficiency in complex matrices such as plants, animal tissues, and soil.

Effective extraction and clean-up are critical steps to isolate this compound and its metabolites from interfering matrix components before instrumental analysis. The choice of procedure often depends on the specific characteristics of the sample matrix.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and streamlined approach for pesticide residue analysis in food matrices. researchgate.netresearchgate.netquechers.eu For this compound analysis in high-water content commodities, a modified QuEChERS method using acetonitrile (B52724) for extraction has been successfully applied. koreascience.kragriculturejournal.org This involves an initial extraction with acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride to separate the aqueous and organic layers. quechers.euagriculturejournal.org A subsequent dispersive solid-phase extraction (d-SPE) step is used for clean-up, where an aliquot of the acetonitrile extract is mixed with sorbents such as primary secondary amine (PSA) to remove matrix components like organic acids and sugars, and C18 to remove non-polar interferences like fats. researchgate.netresearchgate.net

In Australian regulatory trials, various matrix-dependent extraction methods have been validated. For many vegetable samples, a double extraction with methanol (B129727) followed by dilution with water was employed. For high-oil commodities like cotton, extraction was performed with a methanol and water mixture, followed by clean-up using solid-phase extraction (SPE). In an alternative European method, microwave-assisted extraction was utilized with methanol for high-water commodities and a methanol/water mixture for high-starch and high-oil matrices. The clean-up of these extracts was accomplished using specialized d-SPE kits, such as a QuEChERS dSPE kit for high-water commodities and a QuE Z-Sep/C18 dSPE kit for high-starch and high-oil samples. For animal matrices like milk, eggs, and tissues, extraction is typically carried out with methanol.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the sensitive and selective determination of this compound and its metabolites. researchgate.netkoreascience.kragriculturejournal.org This method offers high specificity by monitoring specific precursor-to-product ion transitions, minimizing the potential for false positives from matrix interferences. mdpi.com